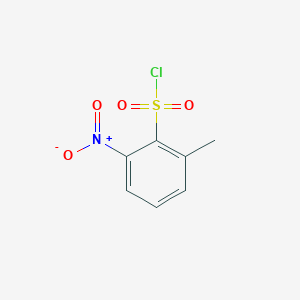
1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a complex organic compound that features a unique combination of a thiadiazole ring, a piperazine ring, and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one typically involves multiple steps:
-
Formation of the Thiadiazole Ring:
- Starting with appropriate precursors such as thiosemicarbazide and a suitable carboxylic acid derivative, the thiadiazole ring can be synthesized through cyclization reactions under acidic or basic conditions.
-
Synthesis of the Piperazine Derivative:
- The piperazine ring can be introduced by reacting the thiadiazole intermediate with a piperazine derivative under controlled conditions, often using solvents like ethanol or methanol and catalysts to facilitate the reaction.
-
Coupling with Indole:
- The final step involves coupling the piperazine-thiadiazole intermediate with an indole derivative. This can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, which can affect the thiadiazole ring or the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, in solvents like DMF or DMSO.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced thiadiazole or piperazine derivatives.
Substitution: Functionalized piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Mecanismo De Acción
The mechanism of action of 1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in signal transduction pathways. The indole moiety is known to interact with serotonin receptors, while the thiadiazole ring can modulate enzyme activity. These interactions can lead to alterations in neurotransmitter levels and signaling pathways, contributing to the compound’s therapeutic effects.
Comparación Con Compuestos Similares
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(1H-benzimidazol-1-yl)ethan-1-one: Similar structure but with a benzimidazole ring instead of an indole.
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one: Contains a pyrrolopyridine ring instead of an indole.
Uniqueness: 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is unique due to the specific combination of the thiadiazole, piperazine, and indole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Propiedades
IUPAC Name |
2-indol-1-yl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c22-16(12-21-6-5-13-3-1-2-4-14(13)21)20-9-7-19(8-10-20)15-11-17-23-18-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANITYKMRNJWTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide](/img/structure/B2570445.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone](/img/structure/B2570447.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate](/img/structure/B2570448.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2570449.png)




![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2570456.png)
![2-(naphthalen-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2570457.png)
![1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B2570458.png)
![N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,3-thiazole-4-carboxamide](/img/structure/B2570461.png)

![2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570468.png)
